molecular formula C11H11ClO2S B13569009 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Cat. No.: B13569009
M. Wt: 242.72 g/mol
InChI Key: IRTIRTBNGMLOPP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a chlorophenyl group, an oxetane ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving epoxides and nucleophiles.

    Introduction of the thioether linkage: This step often involves the reaction of a thiol with an appropriate electrophile.

    Attachment of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The oxetane ring and thioether linkage could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethane: Lacks the carbonyl group.

    1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.

Uniqueness

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of the oxetane ring, thioether linkage, and chlorophenyl group. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11ClO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2

InChI Key

IRTIRTBNGMLOPP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)SCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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